N-(benzo[d]thiazol-2-yl)-2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2S3/c1-16(2,3)20-12(24)19-14-21-22-15(27-14)25-8-11(23)18-13-17-9-6-4-5-7-10(9)26-13/h4-7H,8H2,1-3H3,(H,17,18,23)(H2,19,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDAMZSZVUSETG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)NC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 422.6 g/mol. The structure features a benzothiazole moiety, which is known for its diverse biological activities. The compound's synthesis involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride, leading to successful acylation as confirmed by X-ray crystallography .
| Property | Value |
|---|---|
| CAS Number | 886941-07-7 |
| Molecular Weight | 422.6 g/mol |
| Molecular Formula | C₁₆H₁₈N₆O₂S₃ |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antimicrobial Activity
Benzothiazole derivatives have been reported to exhibit significant antimicrobial properties. Studies indicate that compounds containing the benzothiazole structure can be effective against various pathogens, including fungi and bacteria. For instance, derivatives similar to this compound have shown activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values ranging from 3.92 to 4.23 mM .
Anticancer Potential
Research suggests that benzothiazole derivatives can also possess anticancer properties. The compound's ability to inhibit specific cancer cell lines has been explored, with some derivatives demonstrating selective cytotoxicity against tumor cells while sparing normal cells. The mechanism often involves the induction of apoptosis through various pathways, including caspase activation and modulation of cell cycle progression.
The biological activity of this compound may be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of the thiadiazole and urea functionalities enhances its binding affinity to target sites within cells, potentially leading to altered cellular functions and signaling pathways .
Case Studies
- Antifungal Activity : A study demonstrated that a series of benzothiazole derivatives, including those related to the compound , exhibited potent antifungal activity against C. albicans and A. niger. The structure–activity relationship (SAR) indicated that modifications at specific positions on the benzothiazole ring could enhance activity .
- Anticancer Evaluation : In vitro studies on related compounds showed promising results in inhibiting the growth of various cancer cell lines. The compounds were tested for their effects on cell viability, apoptosis induction, and modulation of apoptotic markers such as Bcl-2 and Bax .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The core structure of the target compound features a benzothiazole moiety linked via a thioacetamide bridge to a 1,3,4-thiadiazole ring substituted with a 3-(tert-butyl)ureido group. Key structural variations among analogs include substitutions on the benzothiazole ring (e.g., nitro, methyl) and modifications to the ureido group (e.g., phenyl, p-tolyl, halogenated aryl). These changes significantly influence physicochemical properties such as melting points, solubility, and lipophilicity.
Table 1: Structural Analogs and Their Properties
Key Observations :
- Melting Points : Derivatives with electron-withdrawing groups (e.g., nitro in compound 8) generally exhibit higher melting points due to increased molecular rigidity and intermolecular interactions.
Antiproliferative Activity :
- Compound 4a (phenyl-substituted) demonstrated potent VEGFR-2 inhibition, with molecular docking revealing π-π interactions and hydrogen bonds with active site residues (e.g., Asp1046) .
- Compound 8 (4-nitrophenyl-substituted) induced 86.52% Akt inhibition in glioma cells, attributed to π-π stacking and salt-bridge formation with the kinase’s catalytic domain .
Apoptosis and Cell Cycle Effects :
Tert-Butyl Group Implications :
Pharmacokinetic and Toxicity Profiles
- The tert-butyl group may mitigate this via balanced lipophilicity .
- Metabolic Stability : Methyl and halogen substituents (e.g., 4g , 4j ) reduce oxidative metabolism, extending half-life compared to unsubstituted derivatives .
Preparation Methods
Hantzsch Thiazole Synthesis
Benzothiazol-2-amine is prepared by reacting 2-aminothiophenol with α-halo carbonyl compounds (e.g., chloroacetaldehyde) in ethanol under reflux (72–80°C, 6–8 hours). The reaction proceeds via nucleophilic attack of the thiol group on the α-carbon, followed by cyclization and elimination of hydrogen halide. Yields typically range from 65% to 78% depending on substituents.
Reaction Conditions
| Component | Quantity | Solvent | Temperature | Time |
|---|---|---|---|---|
| 2-Aminothiophenol | 10 mmol | Ethanol | Reflux | 7 hours |
| Chloroacetaldehyde | 12 mmol |
Acetamide Formation
The amine group of benzothiazol-2-amine undergoes acetylation using acetyl chloride in dichloromethane with triethylamine as a base (0°C to room temperature, 2 hours). This step achieves near-quantitative conversion (>95%) due to the high nucleophilicity of the aromatic amine.
Synthesis of 5-(3-(tert-Butyl)ureido)-1,3,4-thiadiazole-2-thiol
The thiadiazole core is constructed through cyclocondensation reactions, followed by urea functionalization.
Thiadiazole Ring Formation
Thiobiureas are cyclized under alkaline conditions to form 1,3,4-thiadiazole-2-thiol derivatives. A mixture of thiocarbazide and carbon disulfide in aqueous NaOH (2 M, 100°C, 5–8 hours) produces the thiadiazole ring with yields of 60–75%.
Cyclization Protocol
- Reactants : Thiocarbazide (1 equiv), CS₂ (1.2 equiv)
- Base : NaOH (2 M aqueous solution)
- Temperature : 100°C
- Time : 6 hours
Ureido Functionalization
The 5-amino group of 5-amino-1,3,4-thiadiazole-2-thiol is treated with tert-butyl isocyanate in tetrahydrofuran (THF) at 0°C, followed by stirring at room temperature for 12 hours. This step introduces the 3-(tert-butyl)ureido group with 82–89% yield.
Thioether Coupling Between Thiadiazole and Acetamide
The critical sulfur-sulfur bond is established via nucleophilic substitution.
Activation of Thiol Group
The thiol group on the thiadiazole is deprotonated using sodium methoxide (NaOMe) in methanol, generating a reactive thiolate ion.
Displacement Reaction
The acetamide precursor, functionalized with a leaving group (typically bromine), undergoes substitution with the thiolate ion. For example, 2-bromo-N-(benzothiazol-2-yl)acetamide reacts with 5-(3-(tert-butyl)ureido)-1,3,4-thiadiazole-2-thiol in methanol containing NaOMe (25°C, 4 hours). This method achieves 68–73% yield after purification by silica gel chromatography.
Optimized Coupling Conditions
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Base | NaOMe (1.2 equiv) |
| Temperature | 25°C |
| Reaction Time | 4 hours |
| Purification Method | Column Chromatography (EtOAc/Hexane 3:7) |
Alternative Synthetic Routes
One-Pot Multicomponent Synthesis
A streamlined approach combines benzothiazole formation, acetylation, and thioether coupling in a single reactor. Thiourea derivatives, acetyl chloride, and 2-bromoacetamide are heated in acetonitrile at 60°C for 24 hours, though yields are lower (45–52%) due to competing side reactions.
Solid-Phase Synthesis
Immobilized benzothiazole amines on Wang resin allow iterative coupling steps. This method facilitates high-throughput screening but requires specialized equipment, with reported yields of 58–64%.
Analytical Validation
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.28 (s, 9H, tert-butyl), 2.45 (s, 3H, CH₃), 4.21 (s, 2H, SCH₂), 7.32–7.89 (m, 4H, benzothiazole)
- HRMS : m/z calculated for C₁₇H₂₀N₆O₂S₃ [M+H]⁺: 477.0912, found: 477.0908
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity for column-purified batches.
Challenges and Optimization Strategies
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(benzo[d]thiazol-2-yl)-2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide?
- Methodology : The synthesis typically involves sequential coupling of thiadiazole and benzothiazole precursors. Key steps include:
- Thiadiazole core formation : Cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., concentrated H₂SO₄) to generate the 1,3,4-thiadiazole ring .
- Thioacetamide linkage : Nucleophilic substitution between a thiol-containing thiadiazole intermediate and chloroacetamide derivatives, often using potassium carbonate in acetone or DMF to facilitate coupling .
- Ureido group introduction : Reaction of the thiadiazole intermediate with tert-butyl isocyanate in anhydrous THF, monitored via TLC for completion .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Q. Which analytical techniques are essential for characterizing this compound?
- Structural confirmation :
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., benzothiazole protons at δ 7.2–8.5 ppm, thiadiazole carbons at ~160–170 ppm) .
- Mass spectrometry (HRMS) : Accurate mass determination (e.g., [M+H]⁺ at m/z 501.55) .
- Purity assessment :
- HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase (retention time ~12–14 min) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Critical factors :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in thioether bond formation, improving yields to 75–85% .
- Catalyst use : Trace iodine (0.5 mol%) accelerates thiadiazole cyclization, reducing reaction time from 24 hr to 6 hr .
- Temperature control : Maintaining 60–70°C during urea coupling prevents side reactions (e.g., tert-butyl group hydrolysis) .
- Troubleshooting low yields :
- Intermediate stability : Protect thiol intermediates with nitrogen atmosphere to prevent oxidation .
- Byproduct removal : Use activated charcoal during recrystallization to adsorb colored impurities .
Q. What structural features drive its biological activity, and how can SAR studies be designed?
- Key pharmacophores :
- Benzothiazole moiety : Enhances DNA intercalation and kinase inhibition (e.g., IC₅₀ ~2.5 µM against EGFR) .
- Thiadiazole-thioacetamide bridge : Improves solubility and membrane permeability (logP ~3.2) .
- SAR strategies :
- Substituent variation : Replace tert-butyl urea with aryl urea (e.g., 4-fluorophenyl) to assess impact on target binding .
- Bioisosteric replacement : Substitute thiadiazole with oxadiazole to evaluate metabolic stability .
- Docking studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., PI3Kγ) .
Q. How can contradictions in reported biological data (e.g., cytotoxicity vs. selectivity) be resolved?
- Experimental design :
- Orthogonal assays : Compare MTT (mitochondrial activity) and clonogenic (cell proliferation) assays to distinguish cytotoxic vs. cytostatic effects .
- Off-target profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify selectivity issues .
- Data normalization :
- Control standardization : Use cisplatin (for cytotoxicity) and staurosporine (for kinase inhibition) as internal benchmarks across studies .
Methodological Guidance for Data Interpretation
Q. What crystallographic techniques validate its molecular conformation?
- Single-crystal X-ray diffraction :
- Data collection : Mo Kα radiation (λ = 0.71073 Å) at 100 K, resolving bond lengths (e.g., C–S bond ~1.74 Å) and dihedral angles .
- Validation : Compare experimental structures with DFT-optimized geometries (B3LYP/6-31G*) to confirm planarity of the thiadiazole-benzothiazole system .
Q. How to address discrepancies in pharmacokinetic predictions?
- In silico vs. in vivo correlation :
- ADMET prediction : Use SwissADME to estimate logP (2.8–3.5) and P-glycoprotein substrate likelihood .
- Experimental validation : Perform hepatic microsomal stability assays (e.g., t₁/₂ ~45 min in rat liver microsomes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
